molecular formula C11H10ClF2NO B2437088 (5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034206-60-3

(5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone

Cat. No.: B2437088
CAS No.: 2034206-60-3
M. Wt: 245.65
InChI Key: IPXNNPXOFDMSRA-UHFFFAOYSA-N
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Description

(5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, as well as a fluoromethyl group attached to an azetidine ring. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoromethyl Group: This step often involves nucleophilic substitution reactions where a fluoromethyl group is introduced to the azetidine ring.

    Attachment of the Phenyl Ring: The phenyl ring with chloro and fluoro substituents is then attached to the azetidine ring through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-fluorophenyl)(3-(chloromethyl)azetidin-1-yl)methanone
  • (5-Chloro-2-fluorophenyl)(3-(bromomethyl)azetidin-1-yl)methanone
  • (5-Chloro-2-fluorophenyl)(3-(iodomethyl)azetidin-1-yl)methanone

Uniqueness

What sets (5-Chloro-2-fluorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone apart from similar compounds is the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

(5-chloro-2-fluorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF2NO/c12-8-1-2-10(14)9(3-8)11(16)15-5-7(4-13)6-15/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXNNPXOFDMSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)Cl)F)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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